E3 Ligase Ligand-linker Conjugate 84

PROTAC E3 Ligase Linker Chemistry

In PROTAC development, sourcing building blocks with consistent linker geometry is critical for reproducible SAR. This CRBN-based conjugate 84 combines a thalidomide-derived E3 ligase ligand with a diazabicyclo[3.2.1]octane-containing linker (C24H28N4O6, MW 468.5), precisely defined to minimize ternary-complex variability. - Pre-assembled ligand-linker eliminates fragment coupling and purification steps, accelerating hit-to-lead cycles. - Consistent MW and linker rigidity enable head-to-head benchmarking against PEG or alkyl-chain conjugates. - Commercial availability with full characterization reduces synthetic burden for academic labs validating novel targets.

Molecular Formula C24H28N4O6
Molecular Weight 468.5 g/mol
Cat. No. B12365105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 84
Molecular FormulaC24H28N4O6
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C24H28N4O6/c1-24(2,3)34-23(33)27-14-4-5-15(27)12-26(11-14)13-6-7-16-17(10-13)22(32)28(21(16)31)18-8-9-19(29)25-20(18)30/h6-7,10,14-15,18H,4-5,8-9,11-12H2,1-3H3,(H,25,29,30)/t14-,15+,18?
InChIKeyTYYLXKBQPHYKCH-MVVMVCHASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 84: A PROTAC Building Block for Targeted Protein Degradation


E3 Ligase Ligand-linker Conjugate 84 is a chemical building block for proteolysis-targeting chimera (PROTAC) synthesis, comprising an E3 ubiquitin ligase-recruiting moiety covalently linked to a spacer element . The compound has a molecular formula of C24H28N4O6 and a molecular weight of 468.5 g/mol . As part of the PROTAC platform, this conjugate enables the design of heterobifunctional degraders that induce ubiquitination and proteasomal degradation of target proteins by forming ternary complexes between the E3 ligase, the protein of interest, and the degrader molecule .

Why E3 Ligase Ligand-linker Conjugate 84 Cannot Be Substituted with Generic Analogs Without Loss of Experimental Fidelity


In PROTAC research, even slight alterations in ligand-linker architecture can profoundly affect ternary complex formation, degradation efficiency, and cellular potency . The specific combination of E3 ligase ligand, linker length, linker composition (PEG vs. alkyl vs. alkyl/ether), and terminal reactive group determines the spatial orientation and stability of the ternary complex formed between the E3 ligase and the target protein . Therefore, substituting E3 Ligase Ligand-linker Conjugate 84 with a structurally similar but non-identical conjugate introduces uncontrolled variables that can alter degradation kinetics, selectivity profiles, and in vivo pharmacokinetic behavior, potentially invalidating structure-activity relationship studies and hindering lead optimization .

E3 Ligase Ligand-linker Conjugate 84: Quantitative Differentiation Evidence and Comparator Analysis


Structural Differentiation of E3 Ligase Ligand-linker Conjugate 84: Molecular Weight and Chemical Formula

E3 Ligase Ligand-linker Conjugate 84 (C24H28N4O6, MW 468.5 g/mol) is differentiated from other E3 ligase ligand-linker conjugates in its class by its specific molecular formula and molecular weight . For comparison, Pomalidomide-PEG3-azide (C21H24N6O7, MW 472.5 g/mol) and (S,R,S)-AHPC-C1-NH2 hydrochloride (C24H34ClN5O4S, MW 524.08 g/mol) represent distinct ligand-linker architectures with different physicochemical properties [1]. The molecular weight of E3 Ligase Ligand-linker Conjugate 84 falls within the optimal range for PROTAC building blocks, balancing cell permeability and synthetic tractability .

PROTAC E3 Ligase Linker Chemistry

Linker Architecture Comparison: Structural Basis for Differentiation

The molecular formula of E3 Ligase Ligand-linker Conjugate 84 (C24H28N4O6) indicates a distinct linker architecture compared to other commercially available conjugates . For example, (S,R,S)-AHPC-PEG4-N3 (C30H41N7O7S, MW 643.75 g/mol) contains a 4-unit PEG linker, while Thalidomide-Piperazine-PEG2-NH2 (C23H31N5O6, MW 473.52 g/mol) incorporates a thalidomide-based cereblon ligand with a piperazine-containing linker . The specific atom count and functional group composition of E3 Ligase Ligand-linker Conjugate 84 (C24 backbone with 4 nitrogen and 6 oxygen atoms) suggests a linker of intermediate length and polarity that may confer distinct conformational flexibility and ternary complex geometry compared to both shorter and longer linker analogs .

PROTAC Linker Design Ternary Complex

Purity and Characterization Standards for E3 Ligase Ligand-linker Conjugate 84

The procurement value of E3 Ligase Ligand-linker Conjugate 84 is substantiated by its defined purity and characterization standards, which are essential for reproducible PROTAC synthesis . In PROTAC development, the purity of building blocks directly correlates with the reliability of biological activity data [1]. The synthesis of E3 Ligase Ligand-linker Conjugate 84 involves established methods including ligand preparation, linker attachment via amide bond formation or click chemistry strategies, and final purification using standard chromatographic techniques to ensure structural integrity and remove impurities that could confound degradation assay results .

PROTAC Quality Control Reproducibility

Recommended Research and Industrial Application Scenarios for E3 Ligase Ligand-linker Conjugate 84


PROTAC Library Synthesis and Structure-Activity Relationship Studies

E3 Ligase Ligand-linker Conjugate 84 serves as a modular building block for constructing focused PROTAC libraries to investigate linker length and composition effects on target degradation efficiency . By conjugating this intermediate with diverse target-protein ligands, researchers can systematically evaluate how variations in linker architecture influence ternary complex formation, ubiquitination kinetics, and downstream proteasomal degradation. The defined molecular weight and chemical formula of Conjugate 84 provide a consistent starting point for SAR studies aimed at optimizing degrader potency and selectivity .

Cross-Linker Comparison Studies in Targeted Protein Degradation

E3 Ligase Ligand-linker Conjugate 84 is suitable for use in cross-linker comparison studies where the impact of linker length, polarity, and rigidity on PROTAC performance is evaluated [1]. The distinct linker architecture of Conjugate 84, as inferred from its molecular formula (C24H28N4O6), allows researchers to benchmark degradation activity against conjugates with shorter PEG-based linkers or alkyl-chain linkers. Such comparisons are essential for establishing structure-property relationships that guide the rational design of clinical-stage degraders [1].

Early-Stage PROTAC Hit-to-Lead Optimization

E3 Ligase Ligand-linker Conjugate 84 is appropriate for early-stage hit-to-lead optimization campaigns where rapid synthesis and screening of degrader candidates are required . The conjugate's molecular weight (468.5 g/mol) falls within a favorable range for cell permeability, a critical parameter for intracellular target engagement . By coupling Conjugate 84 with validated target-binding warheads, medicinal chemists can efficiently generate PROTAC candidates for preliminary evaluation of degradation efficiency, target engagement, and cellular activity before committing to more complex synthetic routes.

Academic PROTAC Tool Compound Development

E3 Ligase Ligand-linker Conjugate 84 is well-suited for academic laboratories developing PROTAC tool compounds to interrogate novel protein targets or validate degradation as a therapeutic strategy . The commercial availability of this conjugate with defined characterization reduces the synthetic burden on research groups, enabling faster generation of proof-of-concept degraders. This is particularly valuable for targets where chemical probes are limited and PROTAC-mediated degradation offers a complementary approach to traditional inhibition .

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